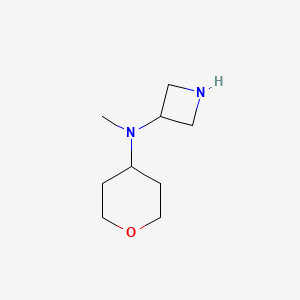

N-Methyl-N-(tetrahydro-2H-pyran-4-yl)azetidin-3-amine

Description

N-Methyl-N-(tetrahydro-2H-pyran-4-yl)azetidin-3-amine (CAS: 1403767-06-5) is a bicyclic amine compound featuring a tetrahydro-2H-pyran-4-yl group linked to a methyl-substituted azetidine (3-membered saturated ring) via a tertiary amine. The compound’s structure combines the conformational rigidity of the tetrahydro-2H-pyran ring with the strain and compactness of the azetidine moiety, making it a candidate for modulating receptor binding and pharmacokinetic properties.

Properties

Molecular Formula |

C9H18N2O |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

N-methyl-N-(oxan-4-yl)azetidin-3-amine |

InChI |

InChI=1S/C9H18N2O/c1-11(9-6-10-7-9)8-2-4-12-5-3-8/h8-10H,2-7H2,1H3 |

InChI Key |

NUALQRRQUINFNU-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1CCOCC1)C2CNC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(tetrahydro-2H-pyran-4-yl)azetidin-3-amine typically involves the reaction of tetrahydro-2H-pyran-4-ylamine with N-methylazetidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(tetrahydro-2H-pyran-4-yl)azetidin-3-amine can undergo various chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds .

Scientific Research Applications

N-Methyl-N-(tetrahydro-2H-pyran-4-yl)azetidin-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Methyl-N-(tetrahydro-2H-pyran-4-yl)azetidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes . The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

N-Methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrrolo[2,3-d]pyrimidin-4-amine (Compound 24)

- Structure : Features a tetrahydro-2H-pyran-4-ylmethyl group attached to a pyrrolopyrimidine core.

- Key Differences: The pyrrolopyrimidine system introduces aromaticity and planar geometry, contrasting with the non-aromatic azetidine in the target compound. A trimethylsilyl-protected ethoxy group enhances hydrophobicity, reducing aqueous solubility compared to the unmodified azetidine derivative .

- Synthesis : Prepared via palladium-catalyzed amination, differing from reductive amination routes used for azetidine derivatives .

N-[(1R,3S)-3-Isopropyl-3-(piperidin-1-ylcarbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine (Example 14)

- Structure : Contains a cyclopentyl core with a piperidin-1-ylcarbonyl substituent and tetrahydro-2H-pyran-4-amine.

- Key Differences: Higher molecular weight (399.2 vs. ~230 for the target compound) due to the cyclopentyl and piperidine groups.

- Biological Relevance : Such compounds are often explored for central nervous system (CNS) targets due to their lipophilicity and blood-brain barrier penetration .

N-Methyltetrahydro-2H-pyran-4-amine (CAS: 220641-87-2)

- Structure : A simpler analog lacking the azetidine ring, with a methyl group directly attached to the tetrahydro-2H-pyran-4-amine.

- Key Differences: Lower molecular weight (115.17 vs. ~230 for the target compound).

- Applications : Often used as a precursor in synthesizing more complex amines .

Physicochemical and Pharmacokinetic Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.